

Application Note: Analysis of Tricyclodecenyl Propionate using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Tricyclodecenyl propionate*

Cat. No.: *B097855*

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Abstract

This application note details a comprehensive protocol for the identification and quantification of **Tricyclodecenyl propionate**, a common fragrance ingredient, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined provides a robust framework for the analysis of this compound in various matrices, including cosmetics and perfumes. This document includes protocols for sample preparation, GC-MS instrument parameters, and expected data outcomes, including retention time and mass spectral fragmentation patterns.

Introduction

Tricyclodecenyl propionate (CAS No. 17511-60-3) is a synthetic fragrance ingredient valued for its fresh, herbal, and fruity aroma. As a key component in many consumer products, its accurate identification and quantification are crucial for quality control, regulatory compliance, and safety assessments. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds like **Tricyclodecenyl propionate**, offering high separation efficiency and definitive identification based on mass spectral data.^[1] This note provides a detailed methodology for its analysis.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction for Cosmetic Matrices

This protocol is suitable for extracting **Tricyclodecenyl propionate** from complex cosmetic matrices such as lotions or creams.

- **Sample Weighing:** Accurately weigh approximately 1 gram of the cosmetic sample into a 50 mL centrifuge tube.
- **Solvent Addition:** Add 10 mL of a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or a hexane/acetone mixture (9:1 v/v).
- **Extraction:** Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte.
- **Phase Separation:** Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
- **Collection:** Carefully transfer the organic supernatant to a clean vial.
- **Drying:** Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
- **Filtration and Analysis:** Filter the dried organic extract through a 0.45 µm syringe filter into a GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the GC-MS analysis of **Tricyclodecenyl propionate**. Parameters may be optimized based on the specific instrumentation and column used.

Parameter	Value
Gas Chromatograph	Agilent 7890B GC (or equivalent)
Mass Spectrometer	Agilent 5977B MSD (or equivalent)
GC Column	HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Inlet Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Splitless
Oven Temperature Program	Initial temperature of 60 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.
Transfer Line Temperature	280 °C
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Scan Range	40-350 amu

Data Presentation

Expected Retention and Mass Spectral Data

The following table summarizes the expected quantitative data for the GC-MS analysis of **Tricyclodecenyl propionate**.

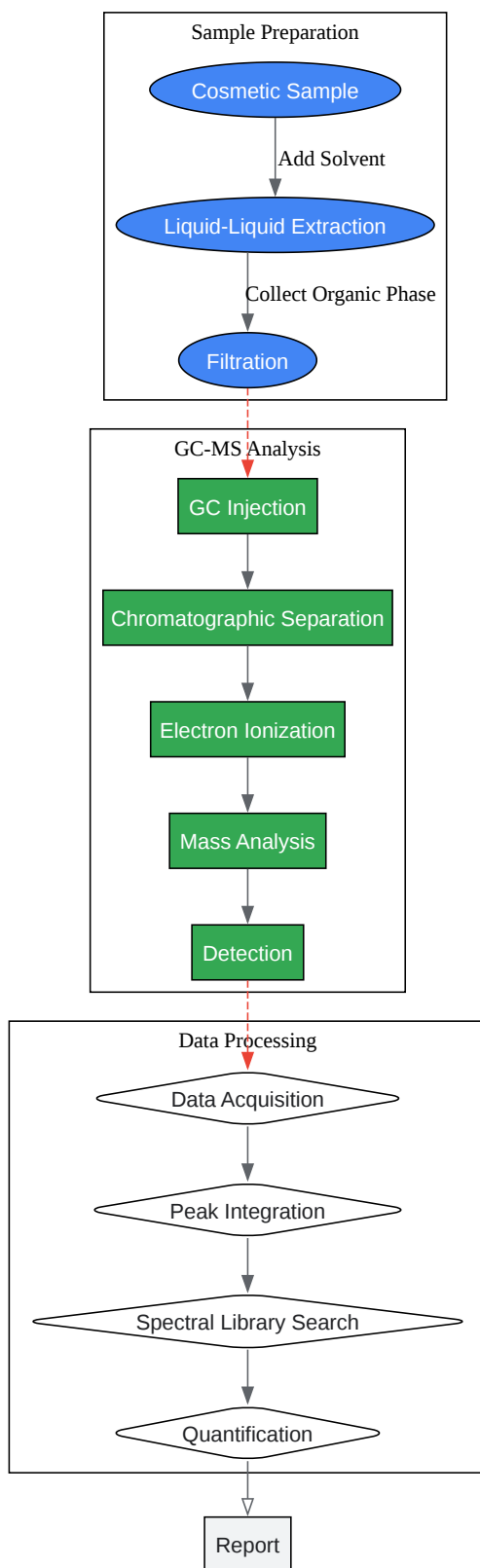
Compound	Molecular Formula	Molecular Weight (g/mol)	Kovats Retention Index (non-polar column)	Key Mass Fragments (m/z)
Tricyclodecenyl propionate	C ₁₃ H ₁₈ O ₂	206.28	~1499 ^[1]	206 (M ⁺), 149, 133, 105, 91, 79, 66, 57

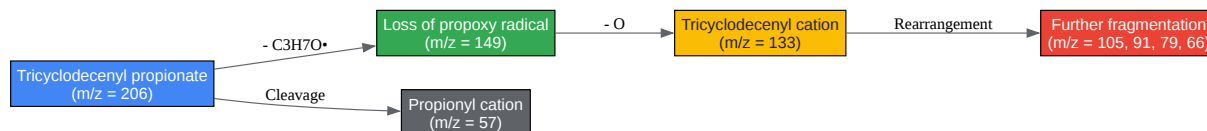
Note: The mass fragments are predicted based on the structure of **Tricyclodecenyl propionate** and common fragmentation patterns of esters. The molecular ion (M⁺) at m/z 206 is expected. Key fragments would likely arise from the loss of the propionate group and rearrangements of the tricyclodecenyl moiety.

Visualization

GC-MS Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of **Tricyclodecenyl propionate**.





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References

- 1. Tricyclodecanyl propionate | C₁₃H₁₈O₂ | CID 86579 - PubChem [pubchem.ncbi.nlm.nih.gov]
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